
(-)-Fucose-13C-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Fucose-13C-1: is a monosaccharide, specifically a deoxyhexose, which is a derivative of fucose. The compound is labeled with the carbon-13 isotope at the first carbon position, making it useful in various scientific studies, particularly in metabolic and biochemical research. The presence of the carbon-13 isotope allows for detailed tracking and analysis using nuclear magnetic resonance (NMR) spectroscopy and other isotopic labeling techniques.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Fucose-13C-1 typically involves the incorporation of the carbon-13 isotope into the fucose molecule. This can be achieved through various synthetic routes, including:
Chemical Synthesis: Starting from a carbon-13 labeled precursor, such as carbon-13 labeled glucose, the synthesis involves multiple steps of chemical reactions, including protection and deprotection of functional groups, oxidation, reduction, and glycosylation reactions.
Enzymatic Synthesis: Utilizing enzymes that can incorporate carbon-13 labeled substrates into the fucose structure. This method often involves fewer steps and milder reaction conditions compared to chemical synthesis.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using carbon-13 labeled precursors. The process is optimized for high yield and purity, often involving advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (-)-Fucose-13C-1 can undergo oxidation reactions to form fucose derivatives such as fucuronic acid.
Reduction: Reduction of this compound can yield fucitol, a sugar alcohol.
Substitution: Various substitution reactions can occur, where functional groups on the fucose molecule are replaced with other groups, leading to the formation of different fucose derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products:
Oxidation: Fucuronic acid
Reduction: Fucitol
Substitution: Various fucose derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry:
Isotopic Labeling Studies: (-)-Fucose-13C-1 is used in NMR spectroscopy to study the structure and dynamics of carbohydrates.
Synthesis of Complex Molecules: It serves as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology:
Metabolic Pathway Analysis: The compound is used to trace metabolic pathways involving fucose in cells and organisms.
Glycoprotein Research: It helps in studying the role of fucose in glycoproteins and their functions in biological systems.
Medicine:
Diagnostic Imaging: Carbon-13 labeled compounds are used in diagnostic imaging techniques such as magnetic resonance imaging (MRI).
Drug Development: this compound is used in the development of drugs targeting fucose-related metabolic pathways.
Industry:
Biotechnology: The compound is used in the production of labeled biomolecules for research and development.
Pharmaceuticals: It is utilized in the synthesis of pharmaceutical intermediates and active ingredients.
Mecanismo De Acción
The mechanism of action of (-)-Fucose-13C-1 involves its incorporation into metabolic pathways where fucose is a key component. The carbon-13 isotope allows for detailed tracking of the compound within these pathways. Molecular targets include enzymes involved in fucose metabolism, such as fucosyltransferases and fucosidases. The pathways involved include the synthesis and degradation of glycoproteins and glycolipids, where fucose plays a critical role in cell signaling and recognition processes.
Comparación Con Compuestos Similares
L-Fucose: The natural form of fucose without isotopic labeling.
D-Fucose: An enantiomer of L-fucose with different biological properties.
Fucitol: A reduced form of fucose.
Fucuronic Acid: An oxidized form of fucose.
Uniqueness: (-)-Fucose-13C-1 is unique due to the presence of the carbon-13 isotope, which allows for its use in advanced analytical techniques such as NMR spectroscopy. This isotopic labeling provides a powerful tool for studying metabolic pathways and molecular interactions in greater detail compared to non-labeled fucose.
Propiedades
Fórmula molecular |
C6H12O5 |
|---|---|
Peso molecular |
165.15 g/mol |
Nombre IUPAC |
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxy(213C)hexanal |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m0/s1/i4+1 |
Clave InChI |
PNNNRSAQSRJVSB-KOKIVGLBSA-N |
SMILES isomérico |
C[C@@H]([C@H]([C@H]([13C@@H](C=O)O)O)O)O |
SMILES canónico |
CC(C(C(C(C=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B12401385.png)


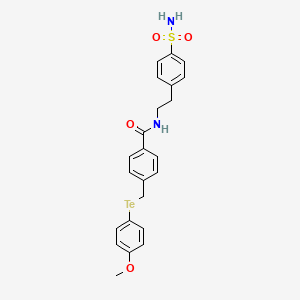
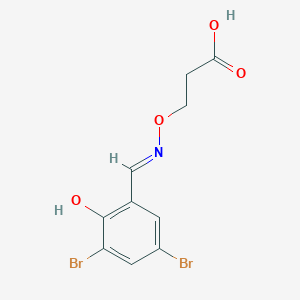
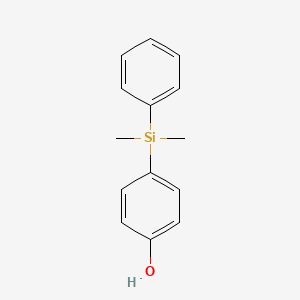

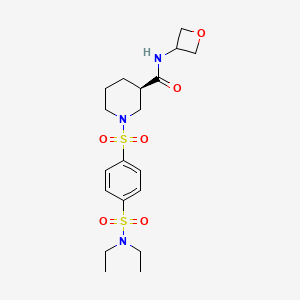
![4-amino-1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12401421.png)
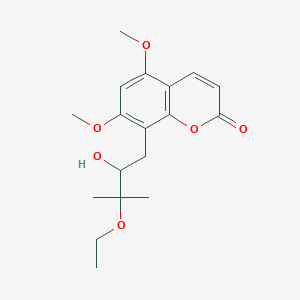

![N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12401432.png)
![[dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate](/img/structure/B12401437.png)
![6-O-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 1-O-[2-[6-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-oxohexanoyl]oxyethyl] hexanedioate](/img/structure/B12401447.png)
